(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
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Overview
Description
(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a complex organic compound that features a unique structure combining a benzo[d]thiazole ring, a piperazine ring, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d]thiazole derivative, followed by the introduction of the piperazine ring, and finally, the attachment of the naphthalene moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new alkyl or aryl group into the molecule.
Scientific Research Applications
(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with unique properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[d]thiazole derivatives, piperazine derivatives, and naphthalene derivatives. Examples might include:
- (4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone
- (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone
Uniqueness
What sets (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone apart is its unique combination of structural features, which may confer specific properties such as enhanced binding affinity, stability, or reactivity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone , with the CAS Number 1049941-19-6 , is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. Its structure incorporates a piperazine moiety linked to a benzo[d]thiazole and a naphthalene ring, suggesting diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C25H30N4O3S2 , with a molecular weight of approximately 498.7 g/mol . The structural components include:
- Piperazine ring : Known for its role in various pharmacological agents.
- Benzo[d]thiazole moiety : Associated with antimicrobial and anticancer activities.
- Naphthalene ring : Contributes to the compound's hydrophobic properties, influencing its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the benzo[d]thiazole derivative.
- Coupling with the piperazine moiety.
- Final attachment to the naphthalene structure.
Specific reaction conditions such as temperature, solvent choice, and reaction time are optimized to enhance yield and purity. Microwave-assisted synthesis techniques may also be employed to improve efficiency.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing benzo[d]thiazole have shown inhibition against various cancer cell lines, suggesting that this compound could potentially act as an anticancer agent through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
The presence of the benzo[d]thiazole ring is often associated with antimicrobial properties. Compounds derived from similar structures have demonstrated effectiveness against various bacterial and fungal strains, indicating that this compound may also possess such activity .
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism, similar to other piperazine derivatives that act as tyrosinase inhibitors .
- Receptor Interaction : Its structural components suggest potential interactions with various receptors involved in signaling pathways related to cancer and infection.
- Cell Cycle Modulation : Evidence suggests that compounds with similar structures can induce cell cycle arrest in cancer cells, leading to reduced proliferation .
Case Studies
Several studies have evaluated the biological activity of compounds structurally related to this compound:
Properties
IUPAC Name |
[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS/c1-2-17-10-11-21-22(16-17)29-24(25-21)27-14-12-26(13-15-27)23(28)20-9-5-7-18-6-3-4-8-19(18)20/h3-11,16H,2,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAFJXGMWRCIQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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